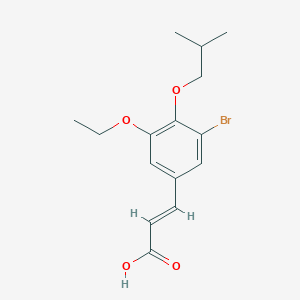

(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid

Description

(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is a substituted acrylic acid derivative featuring a phenyl ring with bromo, ethoxy, and isobutoxy substituents. The (2E)-configuration indicates a trans-arrangement of the acrylic acid moiety relative to the phenyl group, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name |

(E)-3-[3-bromo-5-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO4/c1-4-19-13-8-11(5-6-14(17)18)7-12(16)15(13)20-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,18)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJWEHULFISUOW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of bromine and ethoxy substituents, suggests diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H19BrO4 |

| Molecular Weight | 357.22 g/mol |

| LogP | 4.12 |

| Rotatable Bonds | 6 |

The compound features an acrylic acid backbone with a bromo-substituted aromatic ring, which enhances its reactivity and potential binding to biological targets.

Research indicates that (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The bromine atom and ethoxy group can facilitate binding to enzyme active sites, potentially inhibiting their activity. This is particularly relevant in pathways involving inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various cellular receptors, modulating signal transduction pathways that influence cellular responses such as proliferation and apoptosis.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that compounds similar to (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases.

- Anticancer Properties : In vitro studies have shown that acrylic acid derivatives can induce apoptosis in cancer cell lines. The presence of bromine in the structure enhances the compound's ability to disrupt cancer cell metabolism and growth .

- Antioxidant Activity : Preliminary assessments indicate that the compound may possess antioxidant properties, which could protect cells from oxidative stress-related damage .

Comparative Analysis

To understand the biological activity of (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid relative to similar compounds, the following table summarizes key findings:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that acrylic acids can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of conditions like rheumatoid arthritis and inflammatory bowel disease .

Materials Science

Polymer Synthesis

(2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid can be utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers derived from acrylic acids exhibit improved resistance to environmental degradation, making them suitable for outdoor applications .

Coating Applications

Due to its chemical stability and adhesion properties, this compound is also explored for use in coatings. It can be formulated into protective coatings that provide resistance against moisture and UV radiation, thus extending the lifespan of materials used in construction and automotive industries .

Agricultural Chemistry

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Studies suggest that it can inhibit the growth of certain weed species, making it a potential candidate for developing environmentally friendly herbicides. Its selective action against specific plant species offers a promising avenue for sustainable agriculture practices .

Plant Growth Regulators

Additionally, (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid may serve as a plant growth regulator. Its application can enhance crop yield by promoting root development and nutrient uptake, thereby improving overall plant health .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of acrylic acids exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction through mitochondrial pathways.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid | 12.5 | Apoptosis induction |

| Control (Doxorubicin) | 8.0 | DNA intercalation |

Case Study 2: Polymer Applications

In materials science research, polymers synthesized from (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid showed enhanced thermal stability compared to traditional acrylic polymers.

| Property | Acrylic Polymer | Polymer with (2E)-3-(3-Bromo-5-ethoxy-4-isobutoxyphenyl)acrylic acid |

|---|---|---|

| Glass Transition Temperature (°C) | 60 | 85 |

| Tensile Strength (MPa) | 30 | 45 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares key structural motifs with other brominated acrylates and aryl-substituted acrylic acids. A comparative analysis is outlined below:

- Alkoxy vs. Sulfamoyl Groups : The ethoxy/isobutoxy groups in the target compound may increase lipophilicity compared to sulfamoyl/carbamoyl groups in compounds, which are more polar and hydrogen-bond-capable .

Reactivity and Crystallographic Behavior

- Crystallinity: The furan-2(5H)-one derivative in crystallizes in a monoclinic system with a density of 1.405 g/cm³, while the target compound’s crystallinity is unreported. The bulky isobutoxy group in the target compound may hinder dense packing compared to the furan-2(5H)-one’s planar structure .

- Electronic Effects: The (E)-acrylic acid group in the target compound likely exhibits strong electron-withdrawing behavior, similar to the bromo-furanone in , which could stabilize reactive intermediates in synthesis or degradation pathways .

Research Findings and Implications

Structural Limitations: The absence of heterocyclic rings (e.g., triazole, furanone) may limit its interaction with specific microbial targets compared to ’s compound .

Synthetic Flexibility : The bromo and alkoxy groups offer sites for further functionalization, enabling the development of derivatives with tailored biological or physicochemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.